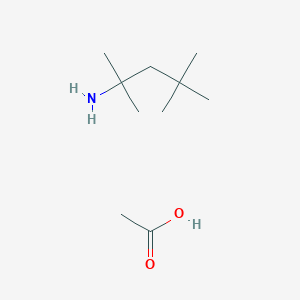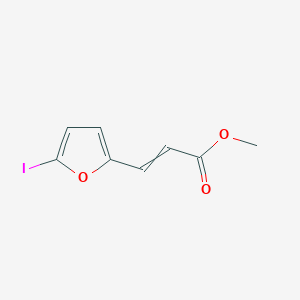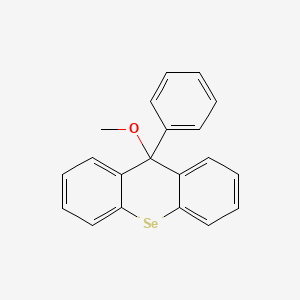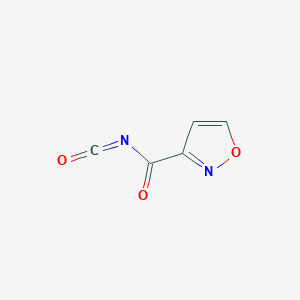
Methyl-4 mercapto butyrimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-4 mercapto butyrimidate hydrochloride: is an organic compound that contains a mercapto group (-SH) and an imidate group. This compound is known for its unique chemical properties and has been used in various scientific research applications, particularly as a cleavable cross-linking reagent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl-4 mercapto butyrimidate hydrochloride involves the reaction of methyl 4-mercaptobutyrate with an appropriate imidate reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the mercapto group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Methyl-4 mercapto butyrimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated products
科学的研究の応用
Methyl-4 mercapto butyrimidate hydrochloride has been extensively used in scientific research, particularly in the field of biochemistry. Some of its applications include:
Cross-Linking Reagent: It is used to produce disulfide-linked dimers and higher oligomers between neighboring molecules, which is useful in studying protein-protein interactions
Ribosome Studies: The compound has been applied to the Escherichia coli 30S ribosome to study its structure and function.
Cleavable Reagent: Its cleavable nature makes it valuable in various biochemical assays where reversible cross-linking is required
作用機序
The mechanism of action of methyl-4 mercapto butyrimidate hydrochloride involves the formation of disulfide bonds between molecules. The mercapto group (-SH) reacts with another mercapto group to form a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This reversible cross-linking is crucial for studying dynamic biological processes .
類似化合物との比較
Ethanethiol: Contains a mercapto group but lacks the imidate group.
1-Butanethiol: Similar structure but without the imidate group.
Thiourea: Contains a sulfur atom but has different functional groups
Uniqueness: Methyl-4 mercapto butyrimidate hydrochloride is unique due to its combination of mercapto and imidate groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
特性
CAS番号 |
50280-42-7 |
|---|---|
分子式 |
C5H12ClNOS |
分子量 |
169.67 g/mol |
IUPAC名 |
methyl 4-sulfanylbutanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-7-5(6)3-2-4-8;/h6,8H,2-4H2,1H3;1H |
InChIキー |
DUMUZIZXWIIGIB-UHFFFAOYSA-N |
正規SMILES |
COC(=N)CCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)


![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)





